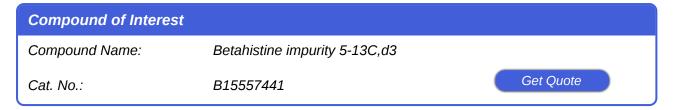


Unraveling the Enigmatic Structure of Betahistine Impurity 5-13C,d3: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Betahistine, a histamine analogue widely used in the treatment of Ménière's disease, is known to have several process-related and degradation impurities. Among these, the isotopically labeled "Betahistine impurity 5-13C,d3" presents a unique case due to the scarcity of public-domain information regarding its specific chemical structure, synthesis, and analytical characterization. This technical guide aims to consolidate the available information on its unlabeled counterpart, Betahistine Impurity 5, and to address the current knowledge gap concerning its isotopically labeled form.

Chemical Identity of Betahistine Impurity 5

Based on data from several chemical suppliers, the unlabeled form, Betahistine Impurity 5, is identified as 2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid. This suggests that the impurity is likely a citrate adduct of a betahistine-related molecule.

Quantitative Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data (such as Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS)



data) for Betahistine Impurity 5. However, the basic physicochemical properties of the unlabeled impurity are summarized below.

Property	Value	Reference
Chemical Name	2-Hydroxy-2-(2-(methyl(2- (pyridin-2-yl)ethyl)amino)-2- oxoethyl)succinic acid	Allmpus, KM Pharma Solution, Pharmaffiliates
Molecular Formula	C14H18N2O6	Allmpus, KM Pharma Solution, Pharmaffiliates
Molecular Weight	310.30 g/mol	Allmpus, KM Pharma Solution, Pharmaffiliates

The Isotopically Labeled Variant: Betahistine Impurity 5-13C,d3

The designation "13C,d3" indicates the presence of one carbon-13 isotope and three deuterium atoms within the molecule. However, the precise location of these isotopic labels on the chemical structure of Betahistine Impurity 5 is not documented in publicly available resources. Without this crucial information, a definitive chemical structure for **Betahistine impurity 5-13C,d3** cannot be provided.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or characterization of either the labeled or unlabeled Betahistine Impurity 5 are not available in the current scientific literature. Chemical suppliers that list this compound do so without disclosing their synthetic methodologies.

Signaling Pathways and Experimental Workflows

Due to the lack of information on the formation, synthesis, or biological activity of Betahistine Impurity 5 and its labeled analogue, the creation of relevant signaling pathway or experimental workflow diagrams is not feasible at this time.



To illustrate a hypothetical workflow for the characterization of such a novel impurity, a generalized diagram is provided below. This diagram outlines the logical steps that would be taken upon the discovery of a new impurity during drug development.

General Workflow for Impurity Characterization Discovery & Isolation New Impurity Detected (e.g., by HPLC) Isolation & Purification (e.g., Preparative HPLC) Structure Elucidation NMR Spectroscopy Mass Spectrometry (MS) FTIR Spectroscopy (1H, 13C, 2D NMR) (Determine Molecular Weight & Formula) (Identify Functional Groups) (Determine Connectivity) Synthesis & Confirmation Propose Structure Chemical Synthesis of **Proposed Structure** Compare Analytical Data of Isolated vs. Synthesized Compound Toxicological Assessment In silico & In vitro **Toxicology Studies**



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Caption: Generalized workflow for the characterization of a new drug impurity.

Conclusion

While the chemical identity of the unlabeled Betahistine Impurity 5 has been established as a citrate adduct, there is a significant lack of publicly available scientific data regarding its synthesis, analytical characterization, and the specific structure of its isotopically labeled form, **Betahistine impurity 5-13C,d3**. Further research and publication of experimental data by manufacturers or researchers are necessary to fill this knowledge gap. This would be crucial for drug development professionals to ensure the safety and quality of betahistine-containing pharmaceutical products.

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